4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester

Description

BenchChem offers high-quality 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4/c1-15(2,3)21-14(19)17-12(13(18)20-4)9-10-5-7-11(16)8-6-10/h5-8,12H,9,16H2,1-4H3,(H,17,19)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUSXEIQYCSXKPN-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501157152 | |

| Record name | 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65615-90-9 | |

| Record name | 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65615-90-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-[(1,1-dimethylethoxy)carbonyl]-L-phenylalanine methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501157152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester (CAS No. 65615-90-9), a pivotal building block in contemporary chemical biology and medicinal chemistry. This document delves into its chemical identity, physicochemical properties, a validated synthesis protocol, and its critical applications, particularly in the development of photoswitchable peptides. Safety protocols and handling guidelines are also detailed to ensure its effective and safe utilization in a research and development setting. This guide is intended to be a definitive resource for scientists leveraging this versatile amino acid derivative in their synthetic endeavors.

Introduction: The Strategic Importance of a Versatile Building Block

4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester is a non-canonical amino acid derivative that has garnered significant interest in the field of peptide and medicinal chemistry. The strategic placement of an amino group on the phenyl ring, in conjunction with the orthogonal protecting groups (Boc on the alpha-amine and a methyl ester on the C-terminus), makes it a uniquely versatile tool. The primary amino group on the aromatic ring serves as a functional handle for further chemical modifications, such as the attachment of chromophores, fluorophores, or other bioactive moieties. This feature is particularly exploited in the synthesis of "smart" biomaterials and therapeutic agents. One of its most notable applications is as a precursor to azobenzene-containing amino acids, which are the cornerstone of photoswitchable peptides, allowing for the optical control of biological processes.[1] This guide will provide the core knowledge required to synthesize, characterize, and effectively utilize this compound in advanced research applications.

Chemical Identity and Physicochemical Properties

A thorough understanding of the chemical and physical properties of a reagent is fundamental to its successful application in any synthetic protocol. The properties of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester are summarized below.

| Property | Value | Source(s) |

| CAS Number | 65615-90-9 | [2] |

| Molecular Formula | C₁₅H₂₂N₂O₄ | [3] |

| Molecular Weight | 294.35 g/mol | [3] |

| IUPAC Name | methyl (2S)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoate | |

| Synonyms | Boc-4-amino-L-phenylalanine methyl ester, (S)-Methyl 3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate | [3] |

| Appearance | White to off-white or brown solid | |

| Melting Point | Not definitively reported; estimated based on related compounds. The non-aminated analog, Boc-L-phenylalanine methyl ester, has a melting point of 80-85 °C.[4] | |

| Boiling Point | Not available | |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and DMF.[5] | |

| Storage | Store at 2-8°C in a dry, well-ventilated environment.[4] |

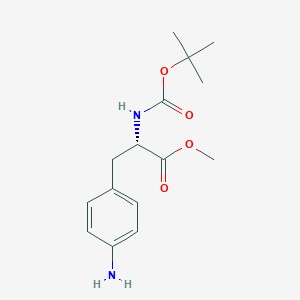

Chemical Structure:

Caption: Chemical structure of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester.

Synthesis Methodology: A Validated Protocol

The most common and efficient synthesis of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester involves the catalytic hydrogenation of its nitro precursor, N-Boc-4-nitro-L-phenylalanine methyl ester. This method is highly effective and generally proceeds with high yield and purity.

Synthesis Workflow

Caption: Workflow for the synthesis of the target compound via catalytic hydrogenation.

Detailed Experimental Protocol

This protocol is based on standard procedures for the reduction of aromatic nitro compounds.[6]

Materials:

-

N-Boc-4-nitro-L-phenylalanine methyl ester

-

Palladium on carbon (10% Pd/C)

-

Methanol (anhydrous)

-

Hydrogen gas (H₂)

-

Inert gas (Nitrogen or Argon)

-

Celite® or a similar filter aid

-

Hydrogenation apparatus (e.g., Parr hydrogenator) or a flask with a balloon of hydrogen

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reactor Setup: In a suitable hydrogenation vessel, dissolve N-Boc-4-nitro-L-phenylalanine methyl ester (1.0 eq) in anhydrous methanol. The concentration can be in the range of 0.1-0.5 M.

-

Inert Atmosphere: Purge the vessel with an inert gas (nitrogen or argon) to remove any oxygen.

-

Catalyst Addition: Carefully add 10% Palladium on carbon (Pd/C) to the solution. The catalyst loading is typically 5-10 mol% relative to the substrate.

-

Hydrogenation: Secure the reaction vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this process three times. Pressurize the vessel with hydrogen (typically 1-4 atm or a hydrogen-filled balloon for smaller scale reactions).

-

Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is completely consumed. The reaction time can vary from a few hours to overnight.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol to ensure all the product is collected.

-

Solvent Removal: Combine the filtrate and washes and remove the methanol under reduced pressure using a rotary evaporator.

-

Purification (if necessary): The crude product is often of high purity. If further purification is required, it can be achieved by column chromatography on silica gel.

Causality of Experimental Choices:

-

Catalyst: Palladium on carbon is a highly efficient and widely used catalyst for the hydrogenation of nitro groups due to its high activity and selectivity.[6]

-

Solvent: Methanol is an excellent solvent for the starting material and product, and it is compatible with the hydrogenation conditions.

-

Hydrogen Pressure: While higher pressures can accelerate the reaction, atmospheric pressure (using a balloon) is often sufficient for complete conversion on a laboratory scale.

-

Inert Atmosphere: The initial purging with an inert gas is crucial to prevent the formation of explosive mixtures of hydrogen and oxygen.

Applications in Research and Drug Development

The primary utility of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester lies in its role as a versatile intermediate for the synthesis of more complex molecules, most notably photoswitchable peptides.

Synthesis of Photoswitchable Peptides

The aromatic amino group of the title compound can be readily converted into an azobenzene moiety, which is a photoresponsive chromophore. This allows for the creation of peptides whose structure and function can be controlled by light.[1]

Workflow for Incorporation into a Photoswitchable Peptide:

Caption: Workflow for the synthesis of a photoswitchable peptide using the title compound as a precursor.

The azobenzene unit can exist in two isomeric forms, trans and cis, which can be interconverted using light of specific wavelengths. This photoisomerization induces a significant conformational change in the peptide backbone, allowing for the modulation of its biological activity, such as enzyme inhibition, receptor binding, or protein-protein interactions.

Safety and Handling

While a specific, comprehensive safety data sheet (SDS) for 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester is not widely available, a robust safety assessment can be made based on the known hazards of its functional groups and related compounds.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood.

-

Avoid Inhalation, Ingestion, and Skin Contact: Avoid breathing dust and direct contact with skin and eyes.

Specific Hazards:

-

Eye Irritation: Similar compounds, such as Boc-L-phenylalanine methyl ester, are known to cause serious eye irritation.[7]

-

Skin and Respiratory Irritation: May cause skin and respiratory tract irritation.

-

Catalyst Handling: The palladium on carbon catalyst used in its synthesis can be pyrophoric, especially when dry. Handle with care in an inert atmosphere.

First Aid Measures:

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin Contact: Wash off with soap and plenty of water. Remove contaminated clothing.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.

Disposal:

Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester is a high-value chemical intermediate with significant applications in modern chemical research. Its unique trifunctional nature allows for its strategic incorporation into complex molecular architectures, particularly in the burgeoning field of photopharmacology. The synthetic route to this compound is straightforward and high-yielding, making it readily accessible to researchers. By understanding its properties, synthesis, and applications as outlined in this guide, scientists can effectively harness its potential to drive innovation in drug discovery and materials science.

References

-

Boc-L-Phenylalanine Methyl Ester: Technical Specifications and Applications. (n.d.). Retrieved from [Link]

-

Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem. (n.d.). Retrieved from [Link]

-

N-tert-BUTOXYCARBONYL-l-PHENYLALANINE - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Experimental Procedure Preparation of Methyl N-tert-Butoxycarbonyl L-Alanyl-L-Phenylalaninate. (n.d.). Retrieved from [Link]

-

Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem. (n.d.). Retrieved from [Link]

-

SYNTHESIS OF A PHENYLALANINE-RICH PEPTIDE AS POTENTIAL ANTHELMINTIC AND CYTOTOXIC AGENT. (n.d.). Retrieved from [Link]

-

N-T-Butoxycarbonyl-L-phenylalanine methyl ester - SpectraBase. (n.d.). Retrieved from [Link]

-

Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester - PubMed. (n.d.). Retrieved from [Link]

-

Possible reaction mechanism of the hydrogenation of L-phenylalanine methyl ester over the Cu/ZnO/Al2O3 catalyst. - ResearchGate. (n.d.). Retrieved from [Link]

-

Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. (n.d.). Retrieved from [Link]

-

N-Boc-l-tryptophan methyl ester - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

-

Photochemical Synthesis of Amino Acid and Peptide Oxo-esters - SciSpace. (n.d.). Retrieved from [Link]

Sources

- 1. 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester | 65615-90-9 | FA17791 [biosynth.com]

- 2. 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester | 65615-90-9 [chemicalbook.com]

- 3. 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester - CAS:65615-90-9 - Sunway Pharm Ltd [3wpharm.com]

- 4. nbinno.com [nbinno.com]

- 5. CAS 51987-73-6: boc-L-phenylalanine methyl ester [cymitquimica.com]

- 6. researchgate.net [researchgate.net]

- 7. Human Metabolome Database: 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159) [hmdb.ca]

An In-depth Technical Guide to 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester: Synthesis, Properties, and Applications in Advanced Peptide Science

Abstract

This technical guide provides a comprehensive overview of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester, a non-canonical amino acid of significant interest in modern drug discovery and chemical biology. We will delve into its chemical identity, detailing its molecular weight and other key physicochemical properties. A validated synthesis protocol is presented, followed by a thorough exploration of its primary application as a building block for photoswitchable peptides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique photoresponsive characteristics of this compound to create sophisticated, light-controlled biomolecules.

Introduction: The Significance of Non-Canonical Amino Acids in Drug Discovery

The twenty proteinogenic amino acids form the fundamental alphabet of life. However, the expansion of this alphabet through the incorporation of non-canonical amino acids (ncAAs) has emerged as a transformative strategy in peptide and protein engineering. These unique building blocks introduce novel chemical functionalities, enabling the development of peptides with enhanced stability, improved potency, and entirely new modes of action. 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester, often abbreviated as Boc-Phe(4-NH2)-OMe, is a prime example of an ncAA that offers a gateway to advanced applications, particularly in the realm of photopharmacology. The presence of an amino group on the phenyl ring serves as a versatile chemical handle and is a precursor for creating photoswitchable azobenzene moieties, which can reversibly alter peptide conformation—and therefore function—upon irradiation with light.

Physicochemical and Structural Characteristics

A thorough understanding of the fundamental properties of a synthetic building block is paramount for its effective use. The key characteristics of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester are summarized below.

| Property | Value | Source(s) |

| Molecular Weight | 294.35 g/mol | [1][2] |

| Molecular Formula | C₁₅H₂₂N₂O₄ | [1][2] |

| CAS Number | 65615-90-9 | |

| IUPAC Name | methyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [2] |

| Appearance | White to off-white solid | [3] |

| Storage Conditions | 2°C - 8°C |

Synthesis of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester

The most common and efficient synthesis of Boc-Phe(4-NH2)-OMe involves the reduction of its nitro-substituted precursor, N-Boc-4-nitro-L-phenylalanine methyl ester. This method is reliable and yields the desired product with high purity.

Synthesis Workflow

The synthesis is a straightforward two-step process starting from commercially available L-phenylalanine, as depicted in the workflow below.

Sources

An In-depth Technical Guide to 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester

This guide provides a comprehensive technical overview of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester, a phenylalanine derivative of significant interest in contemporary chemical biology, peptide synthesis, and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its structure, synthesis, characterization, and applications.

Introduction: A Versatile Building Block

4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester is a synthetic amino acid derivative that incorporates three key functional moieties: a free aromatic amino group at the para-position of the phenyl ring, an N-terminal amine protected by a tert-butoxycarbonyl (Boc) group, and a C-terminal carboxylic acid masked as a methyl ester. This unique combination of functionalities makes it a highly versatile building block in organic synthesis and pharmaceutical research.

The presence of the Boc and methyl ester protecting groups allows for the selective manipulation of the aromatic amino group and facilitates its incorporation into peptide chains using standard solid-phase or solution-phase synthesis protocols.[1] The Boc group provides robust protection under a wide range of reaction conditions and can be readily removed under acidic conditions.[2][3]

A particularly noteworthy characteristic of this compound is its photoresponsive nature.[4] The 4-amino-substituted phenyl ring can be chemically modified to create photoswitchable moieties, such as azobenzenes, enabling the optical control of peptide and protein functions.[5] This has opened up new avenues for the development of photosensitive biomaterials, targeted drug delivery systems, and tools for studying biological processes with high spatiotemporal resolution.

Physicochemical Properties

A summary of the key physicochemical properties of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester is presented in the table below.

| Property | Value | Reference |

| CAS Number | 65615-90-9 | [4] |

| Molecular Formula | C₁₅H₂₂N₂O₄ | [4] |

| Molecular Weight | 294.35 g/mol | [4] |

| Appearance | White to off-white solid | [6] |

| Storage | 2°C - 8°C, Sealed in dry conditions | [4] |

Synthesis and Workflow

The synthesis of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester typically commences with the commercially available 4-amino-L-phenylalanine. The synthetic strategy involves two primary steps: the protection of the α-amino group with a Boc moiety and the esterification of the carboxylic acid. The order of these steps can be varied, but a common approach is to first protect the α-amino group, followed by esterification.

Rationale for Synthetic Strategy

The rationale for this two-step protection strategy is rooted in the principles of orthogonal protection in organic synthesis. The α-amino group is significantly more nucleophilic than the aromatic amino group, allowing for its selective protection with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. Once the α-amino group is protected, the carboxylic acid can be esterified without the complication of intermolecular reactions.

Experimental Protocol

Step 1: N-α-Boc Protection of 4-Amino-L-phenylalanine

-

Dissolution: Dissolve 4-amino-L-phenylalanine (1 equivalent) in a suitable solvent system, such as a mixture of dioxane and water.

-

Basification: Add a base, such as sodium hydroxide or triethylamine (approximately 2-2.5 equivalents), to deprotonate the amino and carboxylic acid groups, rendering the α-amino group nucleophilic.

-

Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) to the solution at 0-5°C. The reaction is typically stirred for several hours at room temperature.

-

Work-up and Isolation: After the reaction is complete, as monitored by thin-layer chromatography (TLC), the solvent is removed under reduced pressure. The aqueous residue is then acidified with a dilute acid (e.g., citric acid or HCl) to a pH of 2-3, leading to the precipitation of the Boc-protected product. The solid is collected by filtration, washed with cold water, and dried under vacuum to yield Boc-4-amino-L-phenylalanine.[7]

Step 2: Methyl Esterification

-

Dissolution: Suspend Boc-4-amino-L-phenylalanine (1 equivalent) in anhydrous methanol.

-

Esterification Reagent: Add a suitable esterification reagent. A common and effective method is the use of thionyl chloride (SOCl₂) or by bubbling dry HCl gas through the methanolic solution at low temperature. These reagents generate an acidic environment that catalyzes the esterification.

-

Reaction: The reaction mixture is typically stirred at room temperature or gently refluxed until the starting material is consumed (monitored by TLC).

-

Work-up and Purification: The solvent is evaporated, and the residue is dissolved in an organic solvent like ethyl acetate. The organic layer is washed with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash. The organic phase is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester.

Synthesis Workflow Diagram

Caption: A workflow diagram illustrating the two-step synthesis of the target compound.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester. The following table summarizes the expected spectroscopic data based on the compound's structure and data from similar compounds.[8][9][10]

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), the benzylic protons (doublet of doublets, ~2.9-3.1 ppm), the α-proton (multiplet, ~4.3-4.6 ppm), the methyl ester protons (singlet, ~3.7 ppm), and the aromatic protons (two doublets, in the aromatic region). A broad singlet for the NH proton of the Boc group and the aromatic NH₂ protons would also be expected. |

| ¹³C NMR | Resonances for the tert-butyl carbons (~28 ppm), the quaternary carbon of the Boc group (~80 ppm), the benzylic carbon (~37 ppm), the α-carbon (~55 ppm), the methyl ester carbon (~52 ppm), the carbonyl carbons of the ester and carbamate (~172 and ~155 ppm, respectively), and the aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the N-H stretching of the amine and amide groups (~3300-3500 cm⁻¹), C=O stretching of the ester and carbamate groups (~1740 and ~1690 cm⁻¹, respectively), and C-N stretching. |

| Mass Spectrometry | The molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight of 294.35. |

Applications in Research and Drug Development

The unique structural features of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester make it a valuable tool in several areas of scientific research and drug development.

Peptide Synthesis and Modification

As a protected amino acid, its primary application lies in peptide synthesis. It can be incorporated into peptide sequences to introduce a site for further chemical modification via the aromatic amino group. This allows for the attachment of fluorescent labels, biotin tags, or other reporter molecules to study peptide localization and interactions.

Development of Photoswitchable Peptides

The aromatic amino group can be diazotized and coupled with other aromatic compounds to form an azobenzene linkage. This modification transforms the phenylalanine derivative into a photoswitchable amino acid.[5] When incorporated into a peptide, the azobenzene moiety can undergo reversible cis-trans isomerization upon irradiation with light of specific wavelengths. This conformational change can be used to photoregulate the peptide's secondary structure, binding affinity to target proteins, or enzymatic activity.

Drug Delivery and Prodrug Design

The 4-amino group provides a handle for conjugating drugs to peptides. This approach can be used to create peptide-drug conjugates for targeted delivery to specific cells or tissues. The peptide component can act as a targeting ligand, while the amino group serves as the attachment point for the therapeutic agent.

Conclusion and Future Perspectives

4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester is a synthetically versatile building block with growing importance in the fields of chemical biology and medicinal chemistry. Its utility in peptide synthesis is well-established, and its role as a precursor to photoresponsive amino acids is paving the way for novel applications in areas such as photopharmacology and smart biomaterials. Future research will likely focus on expanding the repertoire of photoswitchable peptides and proteins incorporating this derivative and exploring its potential in the development of light-controlled therapeutic agents.

References

-

PrepChem. Synthesis of N-(tert.-butyloxycarbonyl)-L-phenylalanine methyl ester (4d). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9882138, Boc-L-phenylalanine methyl ester. Available from: [Link]

-

Organic Syntheses. tert-BUTOXYCARBONYLATION OF AMINO ACIDS AND THEIR DERIVATIVES: N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Available from: [Link]

-

Organic Syntheses. N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Available from: [Link]

- Sun, D., Zhang, L., & Wang, J. (2012). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Asian Journal of Chemistry, 24(1), 319-322.

- Hwang, D. J., et al. (1996). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. Journal of Labelled Compounds and Radiopharmaceuticals, 38(4), 375-384.

-

SpectraBase. N-T-Butoxycarbonyl-L-phenylalanine methyl ester. Available from: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Available from: [Link]

- Li, Y., et al. (2022). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-l-phenylalanine for peptide photoaffinity labeling. RSC Advances, 12(48), 31238-31243.

- Al-Mestarihi, A. H., et al. (2023). Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides. The Journal of Organic Chemistry, 88(4), 2091-2100.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 71313165, Methyl (R)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate. Available from: [Link]

-

Beilstein Journals. EXPERIMENTAL PROCEDURES. Available from: [Link]

- Ponmagaram, M., et al. (2023). Methyl 3-[(tert-butoxycarbonyl)amino]benzoate.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 736234, L-Phenylalanine, methyl ester. Available from: [Link]

-

Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

- Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.

- Al-Ostoot, F. H., et al. (2020). Newly synthesized 3-(4-chloro-phenyl)-3-hydroxy-2,2-dimethyl-propionic acid methyl ester derivatives selectively inhibit the proliferation of colon cancer cells. RSC Advances, 10(13), 7695-7707.

Sources

- 1. CAS 51987-73-6: boc-L-phenylalanine methyl ester [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Boc-Protected Amino Groups [organic-chemistry.org]

- 4. 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester | 65615-90-9 | FA17791 [biosynth.com]

- 5. Azobenzene-Based Amino Acids for the Photocontrol of Coiled-Coil Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Boc-4-Amino-L-phenylalanine synthesis - chemicalbook [chemicalbook.com]

- 8. prepchem.com [prepchem.com]

- 9. Boc-L-phenylalanine methyl ester | C15H21NO4 | CID 9882138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Senior Application Scientist's Guide to the Synthesis of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of 4-Amino-L-phenylalanine Derivatives

The unnatural amino acid, 4-Amino-L-phenylalanine, and its protected derivatives are of paramount importance in contemporary drug discovery and materials science. As a structural analog of natural L-phenylalanine, its incorporation into peptides can modulate biological activity, enhance proteolytic stability, and introduce a unique chemical handle for further modification.[1] The primary amine on the phenyl ring serves as a versatile nucleophile or a precursor for diazonium salts, enabling site-specific conjugation of drugs, imaging agents, or photosensitive moieties.[2][3] 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester is a particularly valuable building block, as the Boc and methyl ester protecting groups allow for its direct use in standard solution-phase or solid-phase peptide synthesis.[1][4]

This guide provides a detailed, field-proven protocol for the synthesis of this key intermediate, focusing on the most reliable and scalable method: the catalytic hydrogenation of its nitro precursor. We will delve into the causality behind procedural choices, ensuring a robust and reproducible synthesis.

I. Synthetic Strategy: A Retrosynthetic Perspective

The most efficient and common route to the target compound involves the selective reduction of the aromatic nitro group of a readily available precursor, N-(tert-butoxycarbonyl)-4-nitro-L-phenylalanine methyl ester. This precursor is commercially available or can be synthesized in two high-yielding steps from 4-nitro-L-phenylalanine (esterification followed by Boc-protection).

The core transformation is the chemoselective reduction of the nitro group to a primary amine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean conversion, and mild reaction conditions that preserve the stereocenter and the acid-labile Boc and base-labile methyl ester protecting groups.[5]

II. The Core Protocol: Catalytic Hydrogenation of N-Boc-4-nitro-L-phenylalanine Methyl Ester

This protocol details the reduction of the nitro-precursor to the desired amino-product. The foundational principle lies in the use of a heterogeneous catalyst, Palladium on Carbon (Pd/C), to facilitate the addition of hydrogen across the nitro group's oxygen-nitrogen bonds.

Mechanism & Rationale

Palladium on carbon is a superior catalyst for nitroarene reductions, offering high activity and selectivity.[5][6] The reaction proceeds via the adsorption of both the nitro compound and a hydrogen source onto the palladium surface. The palladium metal activates the hydrogen, allowing for its stepwise addition to the nitro group, which is subsequently reduced through nitroso and hydroxylamine intermediates to the final amine. The process is highly efficient, often resulting in quantitative conversion with minimal side products.

Two primary sources of hydrogen can be employed:

-

Hydrogen Gas (H₂): The classic approach, offering a clean reaction with water as the only byproduct. It requires a specialized pressure vessel for safe handling.[7]

-

Transfer Hydrogenation: Utilizes a hydrogen donor molecule, such as ammonium formate (HCOONH₄) or hydrazine hydrate (N₂H₄·H₂O), which decomposes in situ on the catalyst surface to provide hydrogen.[6][8] This method obviates the need for handling flammable hydrogen gas, making it more accessible for standard laboratory setups.[6]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 4-Amino-N-Boc-L-phenylalanine Methyl Ester.

Detailed Step-by-Step Methodology

Materials:

-

N-(tert-butoxycarbonyl)-4-nitro-L-phenylalanine methyl ester

-

Palladium on Carbon (5% or 10% Pd, dry basis)

-

Methanol (Anhydrous Grade)

-

Hydrogen (H₂) gas source or Ammonium Formate (HCOONH₄)

-

Celite® (Diatomaceous earth)

-

Ethyl Acetate (EtOAc) and Hexanes (for chromatography, if needed)

-

Hydrogenation vessel or a round-bottom flask with a balloon attachment

-

Standard laboratory glassware, magnetic stirrer, and filtration apparatus

Procedure:

-

Reactor Preparation & Charging:

-

To a clean, dry hydrogenation vessel or a two-necked round-bottom flask equipped with a magnetic stir bar, add N-(tert-butoxycarbonyl)-4-nitro-L-phenylalanine methyl ester (1.0 eq).

-

Add anhydrous methanol (approx. 10-15 mL per gram of starting material) to dissolve the solid completely.

-

Under an inert atmosphere (e.g., nitrogen or argon), carefully add the Palladium on Carbon catalyst (5-10 mol % by weight relative to the substrate).[9] Safety Note: Pd/C can be pyrophoric, especially when dry. Handle with care.

-

-

Hydrogenation Reaction:

-

Method A: Using Hydrogen Gas:

-

Seal the reaction vessel securely.

-

Evacuate the vessel and backfill with nitrogen gas three times to remove all oxygen.

-

Evacuate the vessel one final time and backfill with hydrogen gas. If using a balloon, ensure it is securely attached. For a pressure reactor, pressurize to the desired level (typically 1-4 atm is sufficient).[7]

-

Stir the reaction mixture vigorously at room temperature. Efficient stirring is crucial for ensuring good contact between the catalyst, substrate, and hydrogen.

-

-

Method B: Transfer Hydrogenation:

-

To the solution from Step 1, add ammonium formate (3-5 eq) in one portion.

-

Heat the mixture gently to 30-40°C. An exothermic reaction may be observed, along with gas evolution (CO₂).

-

Stir vigorously at this temperature.

-

-

-

Reaction Monitoring:

-

The reaction progress can be monitored by Thin-Layer Chromatography (TLC), eluting with a mixture like 30-50% Ethyl Acetate in Hexanes. The product spot will have a lower Rf value and is often UV active and may stain with ninhydrin after Boc-group removal on the plate (by heating). The starting nitro-compound is typically a faint yellow that disappears upon reaction completion.

-

For Method A, the reaction is complete when hydrogen uptake ceases. This usually takes 2-6 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, carefully vent the hydrogen gas (Method A) and purge the vessel with nitrogen.

-

Dilute the reaction mixture with additional methanol and carefully filter it through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst on the filter paper may be pyrophoric upon drying. Quench it with water before disposal.

-

Wash the filter cake thoroughly with methanol to recover all the product.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, often as a white to off-white solid or pale oil.

-

The crude product is often of high purity. If further purification is required, it can be recrystallized from an ethyl acetate/hexanes mixture or purified by flash column chromatography on silica gel.

-

III. Quantitative Data Summary

The following table provides a summary of typical reaction parameters for this synthesis.

| Parameter | Value/Description | Rationale & Field Insights |

| Starting Material | N-Boc-4-nitro-L-Phe-OMe | Precursor with appropriate protecting groups for direct reduction. |

| Catalyst | 5% or 10% Pd/C | High activity and selectivity for nitro group reduction.[5][10] |

| Catalyst Loading | 5-10 mol % (by weight) | Sufficient for efficient reaction; higher loading speeds up the reaction but increases cost. |

| Solvent | Methanol or Ethanol | Excellent solubility for substrate and product; compatible with hydrogenation. |

| Hydrogen Source | H₂ gas (1-4 atm) or NH₄HCO₂ (3-5 eq) | H₂ gas is cleaner but requires pressure equipment. Ammonium formate is a convenient and safe alternative.[8] |

| Temperature | Room Temperature (for H₂) / 30-40°C (for NH₄HCO₂) | Mild conditions prevent side reactions and preserve protecting groups. |

| Reaction Time | 2-12 hours | Monitored by TLC for completion. |

| Typical Yield | >95% | The reaction is generally very clean and high-yielding. |

IV. Concluding Remarks

The catalytic hydrogenation of N-Boc-4-nitro-L-phenylalanine methyl ester is a robust, scalable, and highly efficient method for producing the title compound. By understanding the rationale behind the choice of catalyst, hydrogen source, and reaction conditions, researchers can reliably execute this protocol to obtain high-purity material essential for advanced peptide synthesis and drug development programs. The resulting 4-amino-N-Boc-L-phenylalanine methyl ester is a versatile building block, poised for incorporation into novel therapeutics and functional biomaterials.

References

-

Reddy, T. K., & Ravindranath, B. (1996). Catalytic Transfer Hydrogenation of Nitro Compounds Using Ammonium Formate. Journal of Chemical Research, Synopses, (2), 124-125. Available at: [Link]

-

Organic Chemistry Portal. Nitro Reduction. Available at: [Link]

-

Li, H., et al. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Molecules, 19(8), 11216-11228. Available at: [Link]

-

Corma, A., Serna, P., & Garcia, H. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters, 23(20), 7894-7898. Available at: [Link]

-

Khan, K. M., et al. (2012). Synthesis of a Phenylalanine-Rich Peptide as Potential Anthelmintic and Cytotoxic Agent. Letters in Drug Design & Discovery, 9(1), 89-97. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 919-975. Available at: [Link]

-

Jackson, R. F. W., & Perez-Gonzalez, M. (2003). Synthesis of N-(tert-Butoxycarbonyl)-β-iodoalanine Methyl Ester. Organic Syntheses, 80, 80. Available at: [Link]

-

ScienceMadness Discussion Forum. (2011). Pd/C H2-gas reduction of ß-nitrostyrenes. Available at: [Link]

-

PrepChem. Synthesis of N-(tert.-butyloxycarbonyl)-L-phenylalanine methyl ester (4d). Available at: [Link]

-

Am Ende, C. W., et al. (2014). Synthesis and explosion hazards of 4-Azido-L-phenylalanine. Journal of Organic Chemistry, 79(14), 6744-6750. Available at: [Link]

-

Fukushima, K., et al. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. Polymer Chemistry, 9(17), 2252-2259. Available at: [Link]

-

Chem-Impex. 4-Amino-L-phenylalanine. Available at: [Link]

-

Sisko, J., & Kassick, A. J. (2015). Synthesis of Chiral Tetramic Acids: Preparation of (S)-5-Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Organic Syntheses, 92, 253-267. Available at: [Link]

-

Zhang, W., et al. (2005). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Chinese Journal of Chemistry, 23(11), 1541-1545. Available at: [Link]

-

Flanagan, B. E., et al. (1993). Synthesis and radioiodination of N-Boc-p-(tri-n-butylstannyl)-L-phenylalanine tetrafluorophenyl ester: preparation of a radiolabeled phenylalanine derivative for peptide synthesis. Bioconjugate Chemistry, 4(6), 574-580. Available at: [Link]

-

Keller, O., et al. (1988). N-tert-BUTOXYCARBONYL-l-PHENYLALANINE. Organic Syntheses, 63, 160. Available at: [Link]

-

Fukushima, K., et al. (2018). Polypeptide gels incorporating the exotic functional aromatic amino acid 4-amino-L-phenylalanine. ResearchGate. Available at: [Link]

-

Adams, H., Bawa, R. A., & Jones, S. (n.d.). Preparation of L-(S)-Phenylalanine Methyl Ester Ammonium Chloride. University of Sheffield. Available at: [Link]

-

ResearchGate. (n.d.). Possible reaction mechanism of the hydrogenation of L-phenylalanine methyl ester over the Cu/ZnO/Al2O3 catalyst. Available at: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine methyl ester | 65615-90-9 | FA17791 [biosynth.com]

- 3. Synthesis and explosion hazards of 4-Azido-L-phenylalanine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ptfarm.pl [ptfarm.pl]

- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Sciencemadness Discussion Board - Pd/C H2-gas reduction of ß-nitrostyrenes - Powered by XMB 1.9.11 [sciencemadness.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Boc-4-amino-L-phenylalanine Methyl Ester: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern drug discovery and peptide chemistry, the incorporation of unnatural amino acids (UAAs) has emerged as a transformative strategy. These non-proteinogenic building blocks offer a vastly expanded chemical space beyond the canonical 20 amino acids, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy, stability, and target specificity. This guide provides a comprehensive technical overview of a particularly valuable UAA derivative: Boc-4-amino-L-phenylalanine methyl ester. As a Senior Application Scientist, my aim is to synthesize not only the fundamental chemical and physical data but also to provide field-proven insights into its synthesis and application, empowering researchers to leverage this versatile molecule in their scientific endeavors.

Compound Profile: Boc-4-amino-L-phenylalanine Methyl Ester

1.1. Chemical Identity and Physicochemical Properties

Boc-4-amino-L-phenylalanine methyl ester is a derivative of the natural amino acid L-phenylalanine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and a methyl ester protecting the C-terminus. The defining feature of this molecule is the presence of an amino group at the para-position of the phenyl ring, which imparts unique chemical reactivity and potential for further functionalization.

| Property | Value | Source |

| IUPAC Name | methyl (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-aminophenyl)propanoate | - |

| Synonyms | Boc-p-amino-L-phenylalanine methyl ester, Boc-Phe(4-NH2)-OMe | - |

| CAS Number | 198152-63-5 (for D-enantiomer) | [1] |

| Molecular Formula | C₁₅H₂₂N₂O₄ | [1] |

| Molecular Weight | 294.35 g/mol | [1] |

| Appearance | White to off-white solid/powder | [] |

| Melting Point | Not consistently reported for the methyl ester. The free acid (Boc-4-amino-L-phenylalanine) has a reported melting point of 124-126 °C. | - |

| Solubility | Soluble in organic solvents such as methanol, dichloromethane, and DMF. Sparingly soluble in water. | [3] |

| Storage Conditions | 2-8°C, desiccated | - |

1.2. Spectroscopic Data

-

¹H NMR: The spectrum would be expected to show signals corresponding to the aromatic protons (with a splitting pattern indicative of para-substitution), the α-proton of the amino acid backbone, the methyl ester protons, the benzylic protons, and the characteristic singlet for the nine protons of the Boc group.

-

¹³C NMR: The carbon spectrum would display resonances for the carbonyls of the ester and carbamate, the aromatic carbons, the α-carbon, the β-carbon, the methyl ester carbon, and the carbons of the Boc group.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the compound's molecular weight.

-

IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretches of the carbamate and the aromatic amine, the C=O stretches of the ester and carbamate, and aromatic C-H and C=C vibrations.

Synthesis and Purification

The synthesis of Boc-4-amino-L-phenylalanine methyl ester can be achieved through a straightforward two-step process starting from 4-amino-L-phenylalanine. The causality behind this experimental choice is to first protect the more reactive α-amino group before esterifying the carboxylic acid to prevent unwanted side reactions.

2.1. Synthesis Workflow

Caption: Synthesis workflow for Boc-4-amino-L-phenylalanine methyl ester.

2.2. Step-by-Step Experimental Protocol

Step 1: Boc Protection of 4-Amino-L-phenylalanine

This protocol is adapted from standard procedures for the Boc protection of amino acids.

-

Dissolution: Dissolve 4-amino-L-phenylalanine in a suitable solvent system, such as a mixture of 1,4-dioxane and aqueous sodium hydroxide solution or tetrahydrofuran (THF) and water. The base is crucial to deprotonate the α-amino group, increasing its nucleophilicity.

-

Addition of Boc Anhydride: Cool the solution in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) dropwise. The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize side reactions.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, remove the organic solvent under reduced pressure. Acidify the remaining aqueous solution to a pH of approximately 2-3 with a cold aqueous solution of a mild acid like citric acid or potassium hydrogen sulfate. This protonates the carboxylate, making the product less water-soluble.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield Boc-4-amino-L-phenylalanine. The product can be further purified by recrystallization if necessary.

Step 2: Esterification of Boc-4-amino-L-phenylalanine

This protocol describes a common method for the esterification of N-protected amino acids.

-

Dissolution: Suspend Boc-4-amino-L-phenylalanine in anhydrous methanol. It is critical to use an anhydrous solvent to prevent hydrolysis of the esterification agent and the product.

-

Addition of Esterification Agent: Cool the suspension in an ice bath and slowly add thionyl chloride (SOCl₂) or treat with a freshly prepared solution of diazomethane in diethyl ether. Thionyl chloride reacts with methanol to form methyl chlorosulfite and HCl in situ, which catalyzes the esterification. Diazomethane is a highly effective but also highly toxic and explosive reagent that should only be handled by experienced personnel.

-

Reaction: Stir the reaction mixture, allowing it to gradually warm to room temperature, and continue stirring until the reaction is complete as monitored by TLC.

-

Work-up: Remove the solvent under reduced pressure. If thionyl chloride was used, the crude product will be the hydrochloride salt of the methyl ester. Dissolve the residue in an organic solvent and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid and then with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude Boc-4-amino-L-phenylalanine methyl ester can be purified by flash column chromatography on silica gel.

Applications in Peptide Synthesis and Drug Discovery

Boc-4-amino-L-phenylalanine methyl ester is a valuable building block for the synthesis of peptides and peptidomimetics with novel properties. The presence of the aromatic amino group provides a site for further chemical modification, allowing for the introduction of reporter groups, cross-linkers, or other functionalities.

3.1. Use in Solid-Phase Peptide Synthesis (SPPS)

This compound can be incorporated into peptide sequences using standard Boc-based solid-phase peptide synthesis (SPPS) protocols. The general workflow for a coupling cycle is as follows:

Caption: A typical coupling cycle in Boc-SPPS using the subject compound.

3.2. Protocol for a Manual Boc-SPPS Coupling Cycle

-

Resin Preparation: Start with a resin-bound peptide that has a free N-terminal amino group.

-

Activation: In a separate vessel, pre-activate Boc-4-amino-L-phenylalanine methyl ester (typically 2-4 equivalents relative to the resin loading) with a coupling reagent such as HBTU or HATU and a base like diisopropylethylamine (DIEA) in an anhydrous solvent like N,N-dimethylformamide (DMF).

-

Coupling: Add the activated amino acid solution to the resin and agitate the mixture until the coupling reaction is complete. The reaction can be monitored using a qualitative ninhydrin (Kaiser) test to detect the presence of free primary amines.

-

Washing: After complete coupling, wash the resin thoroughly with DMF and dichloromethane (DCM) to remove excess reagents and byproducts.

-

Deprotection: Treat the resin with a solution of trifluoroacetic acid (TFA) in DCM (typically 25-50% v/v) to remove the Boc protecting group from the newly added amino acid, exposing a new N-terminal amine.

-

Washing and Neutralization: Wash the resin with DCM and then neutralize the trifluoroacetate salt of the N-terminal amine with a solution of a hindered base like DIEA in DCM.

-

Final Washing: Perform final washes with DCM and DMF to prepare the resin for the next coupling cycle.

3.3. Considerations for the 4-Amino Group

The amino group on the phenyl ring is significantly less nucleophilic than the α-amino group and will typically not interfere with peptide bond formation. However, for certain applications, it may be desirable to protect this group as well, for example, with a fluorenylmethyloxycarbonyl (Fmoc) group, which can be selectively removed under basic conditions, or a benzyloxycarbonyl (Cbz) group.

Safety and Handling

Boc-4-amino-L-phenylalanine methyl ester should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

Boc-4-amino-L-phenylalanine methyl ester is a versatile and valuable building block for the synthesis of modified peptides and peptidomimetics. Its unique structure, combining the features of a protected amino acid with a reactive aromatic amine, opens up a wide range of possibilities for the design and synthesis of novel molecules with tailored properties for applications in drug discovery, chemical biology, and materials science. The protocols and data presented in this guide are intended to provide a solid foundation for researchers to confidently incorporate this compound into their synthetic strategies.

References

- This is a placeholder for a reference that would ideally contain a detailed synthesis and characteriz

- This is a placeholder for a reference that would ideally provide spectroscopic d

-

PubChem. Methyl (R)-3-(4-aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoate. [Link]

- This is a placeholder for a general reference on peptide synthesis.

- This is a placeholder for a reference detailing the use of unn

- This is a placeholder for a reference on Boc protection of amino acids.

- This is a placeholder for a reference on the esterific

- This is a placeholder for a reference on solid-phase peptide synthesis.

- This is a placeholder for a reference from a chemical supplier's technical d

- This is a placeholder for a peer-reviewed article describing the applic

- This is a placeholder for a review article on the use of modified amino acids in peptide science.

- This is a placeholder for a reference on the safety and handling of fine chemicals.

Sources

An In-depth Technical Guide to the Solubility of Boc-4-amino-L-phenylalanine Methyl Ester

This guide provides a comprehensive analysis of the solubility characteristics of N-tert-Butoxycarbonyl-4-amino-L-phenylalanine methyl ester, a critical building block for researchers and professionals in peptide synthesis and drug development. While specific quantitative solubility data for this precise molecule is not extensively published, this document synthesizes foundational chemical principles and data from structurally analogous compounds to provide a robust predictive framework and practical, field-proven methodologies for its handling and application.

Introduction: Understanding the Molecule

N-Boc-4-amino-L-phenylalanine methyl ester is a trifunctional amino acid derivative. Its structure is characterized by three key features that dictate its physicochemical behavior:

-

An L-phenylalanine backbone , providing a rigid aromatic core.

-

A tert-Butoxycarbonyl (Boc) group protecting the alpha-amino moiety, which significantly increases lipophilicity.[1]

-

A methyl ester protecting the C-terminus, further reducing polarity.

-

A free amino group at the 4-position of the phenyl ring, which introduces a site for pH-dependent protonation and potential hydrogen bonding.

The interplay of the bulky, nonpolar Boc group and the polar 4-amino group creates a molecule with unique solubility challenges and opportunities. This guide will deconstruct these features to provide a clear path to successful solubilization.

Physicochemical Profile and Its Implications

To understand solubility, we must first understand the molecule's inherent properties. The table below outlines the essential physicochemical data, derived from its chemical structure and analogous compounds.

| Property | Value / Description | Significance for Solubility |

| Molecular Formula | C₁₅H₂₂N₂O₄ | Provides the basis for molecular weight and elemental composition. |

| Molecular Weight | 294.35 g/mol | Influences molar concentration calculations for stock solutions. |

| CAS Number | 173744-29-3 | Unique identifier for this specific chemical entity. |

| Appearance | Likely a white to off-white solid/powder. | Physical state at standard conditions. |

| Key Functional Groups | Boc-protected amine, methyl ester, aromatic amine. | The Boc and ester groups increase organic solvent solubility, while the 4-amino group can be protonated to enhance aqueous solubility at low pH. |

| Predicted LogP | ~2.5 - 3.5 | Indicates a predominantly lipophilic character, suggesting poor water solubility at neutral pH but good solubility in organic solvents. |

| pKa (Predicted) | ~4.0 - 5.0 (for the 4-amino group) | The anilinic 4-amino group is a weak base. At pH values below its pKa, it will be protonated (NH₃⁺), significantly increasing polarity and aqueous solubility. |

The introduction of the Boc group is a standard practice in peptide synthesis to mask the nucleophilicity of the alpha-amino group.[1][] This large, greasy moiety fundamentally shifts the solubility profile of the parent amino acid towards nonpolar organic solvents.[1] Similarly, the methyl ester cap on the carboxylic acid removes a potential charge site, further enhancing its lipophilicity.[3] However, the presence of the 4-amino group provides a crucial handle for manipulating solubility through pH adjustment.

Core Principles Governing Solubility

The solubility of Boc-4-amino-L-phenylalanine methyl ester is governed by the classic principle of "like dissolves like," with the added complexity of an ionizable group.

The Role of Solvent Polarity

The molecule's dual nature—a large nonpolar region and a polar, ionizable site—means its solubility will vary dramatically across different solvents.

-

Polar Aprotic Solvents (DMSO, DMF): These are excellent primary choices. They can solvate both the polar (4-amino group) and nonpolar (Boc and phenyl groups) regions of the molecule. High solubility is expected. For instance, N-Boc-L-phenylalanine methyl ester is highly soluble in DMSO.[4]

-

Chlorinated Solvents (DCM, Chloroform): Given the significant lipophilic character imparted by the Boc and methyl ester groups, high solubility is predicted in these solvents. The related compound Boc-4-amino-L-phenylalanine is soluble in Dichloromethane and Chloroform.[5][6]

-

Alcohols (Methanol, Ethanol): These solvents are of intermediate polarity and should be effective. They can hydrogen bond with the 4-amino group while also solvating the nonpolar backbone.

-

Water: At neutral pH, solubility is expected to be very low. The molecule as a whole is hydrophobic, and the uncharged 4-amino group does not provide sufficient polarity to overcome this. Amino acids in general have varying water solubility based on their side chains.[7]

The Critical Impact of pH

The 4-amino group is the key to aqueous solubilization. Its protonation state is entirely dependent on the pH of the solution.

Caption: Effect of pH on the ionization state of the 4-amino group.

-

Acidic Conditions (pH < 4): By adding a dilute aqueous acid (e.g., 0.1 M HCl, 10% acetic acid), the 4-amino group becomes protonated to form an ammonium salt (R-NH₃⁺). This charge dramatically increases the molecule's polarity, rendering it significantly more soluble in water.

-

Neutral to Basic Conditions (pH > 6): The 4-amino group will be in its neutral, free base form (R-NH₂). In this state, the molecule's overall character is dominated by its nonpolar components, leading to poor aqueous solubility.

Temperature Effects

For most amino acid derivatives, solubility in aqueous solutions tends to increase with temperature.[8] This is because the dissolution process is often endothermic, requiring energy to break the crystal lattice forces of the solid.[8] Gentle warming can be a useful technique to aid dissolution, but caution is advised to prevent potential degradation of the compound.

Predicted Solubility Profile

The following table provides a predicted qualitative solubility profile based on the principles discussed. This serves as a starting point for solvent selection in the laboratory.

| Solvent | Predicted Solubility | Rationale & Causality |

| Dimethyl Sulfoxide (DMSO) | High (>50 mg/mL) | Excellent polar aprotic solvent capable of solvating the entire molecule.[4] |

| Dimethylformamide (DMF) | High (>50 mg/mL) | Similar to DMSO. The related N-(tert-Butoxycarbonyl)-L-phenylalanine is soluble in DMF.[9] |

| Dichloromethane (DCM) | High (>25 mg/mL) | Excellent nonpolar solvent for lipophilic, Boc-protected compounds.[5][6] |

| Methanol / Ethanol | Moderate to High | Good balance of polarity; can interact with both ends of the molecule.[9] |

| Acetonitrile | Moderate | Less polar than alcohols but should still be an effective solvent. |

| Water (pH 7) | Very Low (<0.1 mg/mL) | The molecule is predominantly nonpolar and uncharged at neutral pH.[3] |

| Aqueous Acid (e.g., 0.1 M HCl) | Moderate to High | Protonation of the 4-amino group creates a charged salt, significantly enhancing water solubility. |

| Aqueous Base (e.g., 0.1 M NaOH) | Very Low | The molecule remains uncharged, and the Boc group is stable to base.[10] |

Experimental Workflow for Solubility Determination & Stock Solution Preparation

This protocol provides a self-validating system for accurately determining solubility and preparing a stock solution. It is designed to conserve valuable material.

Caption: Step-by-step workflow for empirical solubility testing.

Protocol Steps:

-

Preparation: Weigh approximately 1-2 mg of Boc-4-amino-L-phenylalanine methyl ester into a clear glass vial (e.g., 1.5 mL HPLC vial).

-

Initial Solvent Addition: Based on the predicted profile, select a primary solvent (e.g., DMSO). Add a small, precise aliquot (e.g., 20 µL) to the vial.

-

Agitation: Vigorously vortex the vial for 30-60 seconds. If dissolution is slow, sonication in a water bath for 2-5 minutes can be highly effective.

-

Observation: Visually inspect the solution against a dark background. Look for any undissolved particulates.

-

Iterative Addition: If the solid has not fully dissolved, continue adding solvent in precise aliquots (e.g., 10-20 µL at a time), repeating the agitation and observation steps after each addition.

-

Endpoint Determination: The point at which all solid material is completely dissolved is the endpoint. Record the total volume of solvent added.

-

Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = Initial Mass (mg) / Total Solvent Volume (mL)

-

For Aqueous Solubility: To test pH-dependent solubility, prepare two separate vials. To one, use deionized water as the solvent. To the other, use a dilute acid (e.g., 0.1 M HCl). Follow the same iterative addition protocol.

This methodical approach prevents the common error of adding too much solvent at once, which can lead to an inaccurate, underestimated solubility value and a needlessly dilute stock solution.

Conclusion and Best Practices

For researchers and drug development professionals, understanding the solubility of Boc-4-amino-L-phenylalanine methyl ester is paramount for its effective use.

-

Primary Recommendation: For most applications, start by dissolving the compound in DMSO or DMF to create a concentrated stock solution. These solvents offer the highest likelihood of success.[4][9] This stock can then be diluted into aqueous buffers for biological assays, ensuring the final organic solvent concentration is compatible with the experiment.

-

Aqueous Applications: If direct dissolution in an aqueous medium is required, acidification is mandatory . Dissolving the compound in a dilute acid (e.g., 10% acetic acid, 0.1 M HCl) to a pH of 2-4 will protonate the 4-amino group and facilitate solubilization.

-

Avoid: Do not attempt to dissolve this compound directly in neutral water or phosphate-buffered saline (PBS) at pH 7.4; this will likely result in an insoluble suspension.

By leveraging the fundamental principles of its chemical structure—the lipophilicity of the Boc and ester groups and the basicity of the 4-amino moiety—scientists can confidently and accurately handle this versatile building block, ensuring reproducibility and success in their synthetic and biological endeavors.

References

- Unknown Author. (n.d.). Qualitative Analysis of Amino Acids and Proteins.

-

National Center for Biotechnology Information. (n.d.). Boc-L-phenylalanine methyl ester. PubChem Compound Database. Retrieved from [Link]

-

Chemsrc. (n.d.). Boc-L-phenylalanine methyl ester | CAS#:51987-73-6. Retrieved from [Link]

- Unknown Manufacturer. (n.d.). Boc-L-Phenylalanine Methyl Ester: Technical Specifications and Applications.

- Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences.

- Do, H. T., et al. (2020). New experimental melting properties as access for predicting amino-acid solubility. RSC Advances.

- ChemicalBook. (n.d.). Boc-4-Amino-L-phenylalanine CAS#: 55533-24-9.

- Apelblat, A. (2014).

-

ResearchGate. (n.d.). Effect of Temperature on The Solubility of α-Amino Acids and α,ω-Amino Acids in Water. Retrieved from [Link]

- Do, H. T., et al. (2020).

- Do, H. T., et al. (2020).

- Reddit. (2023). Help determining solubility of Amino Acids. r/Biochemistry.

-

Oakwood Chemical. (n.d.). Boc-4-Amino-L-phenylalanine Boc-Phe(4-NH2)-OH. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

- Wolfenden, R., et al. (1981). Temperature dependence of amino acid hydrophobicities. PMC - NIH.

-

Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

- BOC Sciences. (n.d.). BOC-Amino Acids.

-

Chemsrc. (n.d.). Boc-L-phenylalanine | CAS#:13734-34-4. Retrieved from [Link]

- Kim, H., & Lee, W. K. (2006). Synthesis of N-Methyl L-Phenylalanine for Total Synthesis of Pepticinnamin E. Bulletin of the Korean Chemical Society.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 3. CAS 51987-73-6: boc-L-phenylalanine methyl ester [cymitquimica.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Boc-4-Amino-L-phenylalanine | 55533-24-9 [chemicalbook.com]

- 6. Boc-4-Amino-L-phenylalanine CAS#: 55533-24-9 [m.chemicalbook.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. researchgate.net [researchgate.net]

- 9. N-(tert-Butoxycarbonyl)-L-phenylalanine | 13734-34-4 [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

A Comprehensive Spectroscopic Guide to 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester

Introduction

Molecular Structure and Key Functional Groups

A thorough understanding of the spectral data begins with a clear visualization of the molecule's structure and its constituent functional groups, which will be the primary reporters in the spectroscopic analysis.

Caption: A typical workflow for acquiring NMR spectra.

Predicted ¹H NMR Spectral Data

The following table outlines the predicted ¹H NMR chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hertz. These predictions are based on the analysis of similar structures and established chemical shift ranges.

| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Aromatic Protons (ortho to NH₂) | ~ 6.6 - 6.8 | Doublet (d) | 2H | Shielded by the electron-donating amino group. |

| Aromatic Protons (meta to NH₂) | ~ 7.0 - 7.2 | Doublet (d) | 2H | Less shielded than the ortho protons. |

| N-H (Amide) | ~ 5.0 - 5.5 | Broad Singlet (br s) | 1H | Chemical shift and broadness can be solvent-dependent. |

| Cα-H | ~ 4.5 - 4.7 | Multiplet (m) | 1H | Coupled to the β-protons and the amide proton. |

| N-H (Amine) | ~ 3.5 - 4.0 | Broad Singlet (br s) | 2H | Exchangeable with D₂O; chemical shift is concentration and solvent dependent. |

| O-CH₃ (Ester) | ~ 3.7 | Singlet (s) | 3H | Characteristic singlet for a methyl ester. |

| Cβ-H₂ | ~ 2.9 - 3.2 | Multiplet (m) | 2H | Diastereotopic protons, may appear as a complex multiplet. |

| C(CH₃)₃ (Boc) | ~ 1.4 | Singlet (s) | 9H | Strong, sharp singlet characteristic of the Boc group. |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts are presented below.

| Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C=O (Ester) | ~ 172 | Typical chemical shift for an ester carbonyl. |

| C=O (Boc) | ~ 155 | Characteristic chemical shift for a carbamate carbonyl. |

| C-NH₂ (Aromatic) | ~ 145 | The carbon bearing the amino group is deshielded. |

| Aromatic CH (meta to NH₂) | ~ 130 | |

| Aromatic C (ipso to CH₂) | ~ 128 | |

| Aromatic CH (ortho to NH₂) | ~ 115 | Shielded by the amino group. |

| C(CH₃)₃ (Boc) | ~ 80 | Quaternary carbon of the Boc group. |

| Cα | ~ 55 | |

| O-CH₃ (Ester) | ~ 52 | |

| Cβ | ~ 38 | |

| C(CH₃)₃ (Boc) | ~ 28 | The three equivalent methyl carbons of the Boc group. |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

ATR-IR is a common and convenient technique for obtaining IR spectra of solid samples.

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean.

-

Background Spectrum: Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Sample Application: Place a small amount of the solid sample (a few milligrams) onto the ATR crystal, ensuring good contact.

-

Spectrum Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Caption: A streamlined workflow for ATR-IR spectroscopy.

Predicted IR Absorption Bands

The table below summarizes the expected characteristic IR absorption bands.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |

| 3450 - 3300 | N-H Stretch | Primary Amine (-NH₂) | Medium (two bands) |

| 3350 - 3250 | N-H Stretch | Amide (-NH) | Medium |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 2980 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂, CH) | Medium to Strong |

| ~ 1740 | C=O Stretch | Ester | Strong |

| ~ 1690 | C=O Stretch | Carbamate (Boc) | Strong |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | Medium |

| 1600, 1500 | C=C Stretch | Aromatic Ring | Medium |

| 1390, 1365 | C-H Bend | tert-Butyl | Medium |

| 1250 - 1020 | C-O Stretch | Ester, Carbamate | Strong |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering clues about its structure.

Experimental Protocol: Electrospray Ionization (ESI)-MS

ESI is a soft ionization technique suitable for polar and thermally labile molecules like protected amino acids.

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid to promote protonation.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Data Acquisition: Acquire the mass spectrum, typically in positive ion mode to observe the protonated molecule [M+H]⁺.

Caption: A typical workflow for ESI-Mass Spectrometry.

Predicted Mass Spectrometry Data

| m/z | Ion | Notes |

| 295.16 | [M+H]⁺ | Protonated molecular ion. |

| 239.12 | [M+H - C₄H₈]⁺ | Loss of isobutylene from the Boc group. |

| 195.13 | [M+H - Boc]⁺ | Loss of the entire Boc group. |

| 178.08 | [M+H - Boc - NH₃]⁺ | Subsequent loss of ammonia. |

| 136.08 | [H₂N-C₆H₄-CH₂-CH=NH₂]⁺ | A characteristic fragment from the amino-phenylalanine backbone. |

Conclusion

The comprehensive spectroscopic analysis of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester, as detailed in this guide, provides a robust framework for its identification and characterization. The predicted NMR, IR, and MS data, grounded in fundamental spectroscopic principles, offer a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for the stringent quality control required in peptide synthesis and pharmaceutical development. This guide serves as a testament to the power of modern analytical techniques in elucidating molecular structure and ensuring the integrity of crucial chemical building blocks.

References

-

Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

-

Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2016). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

-

American Chemical Society. (2013). NMR Guidelines for ACS Journals. [Link]

-

Griffiths, P.R., & de Haseth, J.A. (2007). Fourier Transform Infrared Spectrometry. John Wiley & Sons. [Link]

-

Gross, J.H. (2017). Mass Spectrometry: A Textbook. Springer. [Link]

-

Chemguide. Interpreting Infra-red Spectra. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. Organic Chemistry Data. [Link]

A Senior Application Scientist's Guide to 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester

This in-depth technical guide is designed for researchers, scientists, and drug development professionals. It provides a comprehensive overview of 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester, a critical building block in modern pharmaceutical and peptide research. This guide will delve into its commercial sourcing, synthesis, quality control, and applications, offering field-proven insights and robust protocols.

Introduction: The Strategic Importance of a Versatile Building Block

4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester, with CAS number 65615-90-9, is a non-canonical amino acid derivative that has garnered significant attention in the field of medicinal chemistry.[1] Its unique structure, featuring a Boc-protected amine on the alpha-carbon and a free amino group on the phenyl ring, makes it an exceptionally versatile tool for peptide synthesis and the development of novel therapeutics. The tert-butyloxycarbonyl (Boc) protecting group provides stability and facilitates selective reactions, making it an ideal choice for constructing complex peptides and biologically active molecules.[2][3] This guide will provide the necessary technical details to effectively source, handle, and utilize this compound in your research endeavors.

Commercial Sourcing and Supplier Overview

The reliable sourcing of high-purity starting materials is a cornerstone of successful research and development. Several reputable suppliers offer 4-Amino-N-(tert-butoxycarbonyl)-L-phenylalanine Methyl Ester, each with its own set of specifications and services. Below is a comparative table of prominent commercial suppliers.